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Introduction

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)
and Cyclin-Dependent Kinase 13 (CDK13).[1][2] These kinases play a crucial role in the
regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase I,
which is essential for the expression of genes involved in the DNA Damage Response (DDR)
pathway.[3] Inhibition of CDK12/13 by SR-4835 leads to a downregulation of key DDR genes,
such as BRCA1, ATM, and RAD51, resulting in impaired DNA repair.[3][4] This disruption of
DNA repair processes leads to an accumulation of DNA double-strand breaks (DSBs), a
cytotoxic event that can trigger apoptosis in cancer cells.

A key biomarker for the formation of DSBs is the phosphorylation of the histone variant H2AX
at serine 139, designated as yH2AX. Following a DSB, hundreds to thousands of H2AX
molecules are rapidly phosphorylated in the chromatin flanking the break, forming discrete
nuclear foci that can be visualized and quantified by immunofluorescence microscopy. The
number of yH2AX foci serves as a sensitive and quantitative measure of DNA damage.

These application notes provide a comprehensive guide for utilizing immunofluorescence to
detect and quantify yH2AX foci in cells treated with SR-4835, offering a robust method to
assess the pharmacodynamic effects of this compound.
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Mechanism of Action of SR-4835 and yH2AX Foci
Formation

SR-4835 functions as an ATP-competitive inhibitor of CDK12 and CDK13.[5] More recent
studies have also characterized SR-4835 as a "molecular glue," which promotes the
ubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of
CDK12.[6][7] The inhibition of the CDK12/Cyclin K complex leads to deficiencies in the
transcription of long genes, particularly those integral to the homologous recombination repair
pathway.

The resulting impairment of DNA repair mechanisms means that endogenous or exogenous
DNA damage, especially DSBs, cannot be efficiently resolved. This accumulation of unrepaired
DSBs triggers the activation of DNA damage signaling pathways, leading to the
phosphorylation of H2AX by kinases such as ATM, ATR, and DNA-PK. These resulting yH2AX
foci serve as platforms for the recruitment of DNA repair proteins, and their presence is a
hallmark of DNA damage. Treatment of cancer cell lines, such as the triple-negative breast
cancer cell line MDA-MB-231 and the melanoma cell line A375, with SR-4835 has been shown
to induce a significant increase in yH2AX levels.[4][8]

Data Presentation

While direct quantitative data for yH2AX foci counts per cell following SR-4835 treatment is not
readily available in the public domain, the following table provides a representative example of
expected results based on studies with other CDK inhibitors and DNA damaging agents.
Researchers should generate their own dose-response and time-course data for SR-4835 in
their specific cell model.

Table 1: Representative Quantitative Data for yH2AX Foci Formation
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Average Percent of
Concentration  Time (hours) YH2AX Foci Cells with >10
per Cell (+ SD) Foci

Treatment
Group

Vehicle Control

- 24 1.5+0.8 < 5%
(DMSO)
Data to be Data to be
SR-4835 30 nM 24 ) )
determined determined
Data to be Data to be
SR-4835 100 nM 24 ) )
determined determined
Etoposide
10 uMm 24 25.3+6.1 > 90%

(Positive Control)

Note: The data for the positive control, Etoposide, is representative of a potent DNA damaging

agent. It is anticipated that SR-4835 will induce a dose-dependent increase in yH2AX foci.

Experimental Protocols

This section provides detailed protocols for cell culture, SR-4835 treatment, and subsequent

immunofluorescence staining of yH2AX.

Materials and Reagents

Cell Lines: MDA-MB-231 (human breast adenocarcinoma) or A375 (human melanoma)
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
SR-4835: Prepare a stock solution in DMSO.

Glass Coverslips: Sterile, 12 mm or 18 mm diameter

Multi-well plates: 12-well or 24-well

Phosphate-Buffered Saline (PBS): pH 7.4

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
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e Permeabilization Solution: 0.25% Triton X-100 in PBS

¢ Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS

e Primary Antibody: Rabbit anti-yH2AX (Ser139) antibody

o Secondary Antibody: Alexa Fluor 488 or 594 conjugated goat anti-rabbit IgG
e Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

o Antifade Mounting Medium

e Microscope Slides

Protocol 1: Cell Culture and SR-4835 Treatment

o Cell Seeding:
o Place sterile glass coverslips into the wells of a 12-well or 24-well plate.

o Seed MDA-MB-231 or A375 cells onto the coverslips at a density that will ensure they
reach 50-70% confluency at the time of treatment.

o Incubate overnight at 37°C in a 5% CO: incubator.
e SR-4835 Treatment:

o Prepare dilutions of SR-4835 in fresh culture medium from a concentrated stock in DMSO.
Effective concentrations for inducing DNA damage are typically in the range of 30-100 nM.

[4]18]

o Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of SR-
4835.

o Aspirate the old medium from the cells and replace it with the medium containing SR-4835
or vehicle control.

o Incubate for the desired time period. A time course of 6, 12, and 24 hours is recommended
to determine the optimal time point for yH2AX foci formation.
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Protocol 2: Immunofluorescence Staining for yH2AX

» Fixation:
o Aspirate the treatment medium and gently wash the cells twice with PBS.

o Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room
temperature.

e Permeabilization:
o Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

o Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room
temperature to permeabilize the cell membranes.

e Blocking:

o Aspirate the permeabilization solution and wash the cells three times with PBS for 5
minutes each.

o Add 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block
non-specific antibody binding.

e Primary Antibody Incubation:

o Dilute the anti-yH2AX primary antibody in 1% BSA in PBS according to the manufacturer's
recommended dilution.

o Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
o Incubate overnight at 4°C in a humidified chamber.
e Secondary Antibody Incubation:

o The following day, aspirate the primary antibody solution and wash the cells three times
with PBS for 5 minutes each.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Dilute the fluorescently-conjugated secondary antibody in 1% BSA in PBS. Protect from
light.

o Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room
temperature in the dark.

o Counterstaining:

o Aspirate the secondary antibody solution and wash the cells three times with PBS for 5
minutes each in the dark.

o Add DAPI solution to each coverslip and incubate for 5-10 minutes at room temperature in
the dark to stain the nuclei.

e Mounting:
o Aspirate the DAPI solution and wash the coverslips once with PBS.

o Carefully remove the coverslips from the wells and mount them onto microscope slides
using a drop of antifade mounting medium.

o Seal the edges of the coverslips with nail polish and allow to dry.

Protocol 3: Image Acquisition and Analysis

» Microscopy:
o Visualize the slides using a fluorescence or confocal microscope.

o Capture images using appropriate filter sets for DAPI (blue) and the fluorophore
conjugated to the secondary antibody (e.g., green for Alexa Fluor 488).

o Acquire images from multiple random fields of view for each experimental condition to
ensure representative data.

e Image Analysis:
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o Quantify the number of yH2AX foci per nucleus using image analysis software such as
ImageJ/Fiji or other specialized software.

o Briefly, the nuclei can be identified and segmented based on the DAPI signal. Within each

nucleus, the yH2AX foci can be counted using functions for finding maxima or particle
analysis.

o For each experimental group, calculate the average number of foci per cell and the
percentage of cells with a high number of foci (e.g., >10 foci/cell).
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Caption: Signaling pathway of SR-4835 induced yH2AX foci formation.
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Experimental Workflow

1. Seed Cells on Coverslips

:

2. Treat with SR-4835
(e.g., 30-100 nM for 6-24h)

l

3. Fix with 4% PFA

:

4. Permeabilize with 0.25% Triton X-100

.

5. Block with 5% BSA

l

6. Incubate with Primary Antibody
(anti-yH2AX)

.

7. Incubate with Fluorescent
Secondary Antibody

l

8. Counterstain with DAPI

:

9. Mount Coverslips

l

10. Image Acquisition
(Fluorescence Microscopy)

;

11. Image Analysis
(Quantify Foci per Nucleus)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10

Tech Support


https://www.benchchem.com/product/b15580120?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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